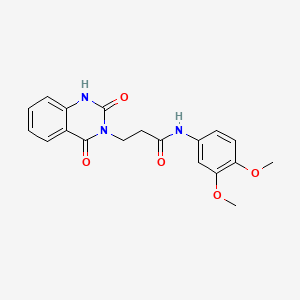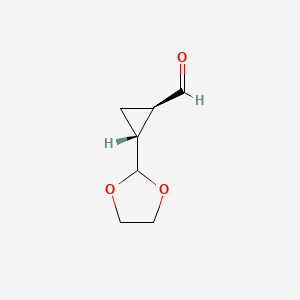
(1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde” is a research chemical with the CAS number 1932296-32-6 . It has a molecular weight of 142.2 g/mol . The compound is versatile and has potential applications in various fields of research.
Molecular Structure Analysis
The molecular structure of “(1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde” can be represented by the SMILES notation: C1COC(O1)C2CC2C=O . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The compound has a molecular weight of 142.2 g/mol . More detailed physical and chemical properties are not available in the current search results.Applications De Recherche Scientifique
Mass Spectrometric Characterization
- The study by Cristoni et al. (2000) investigates the mass spectrometric behavior of stereoisomeric synthons of cyclopropane amino acids, including derivatives of (1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane. This research contributes to the understanding of the mass spectrometry of these compounds, which is crucial for analytical purposes in various fields of chemistry and biochemistry (Cristoni et al., 2000).
Synthesis from Inexpensive Precursors
- Ley and Michel (2003) described the synthesis of related compounds on a large scale from D-mannitol, an inexpensive precursor. This method contributes to the economical production of similar compounds for various applications (Ley & Michel, 2003).
Chemical Transformations and Cyclization
- Kumar et al. (2018) reported a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes, including compounds similar to (1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde, for constructing hexahydrooxonines and cyclopenta[b]pyrans. This finding demonstrates the potential of these compounds in synthesizing complex cyclic structures (Kumar et al., 2018).
Photoreduction Studies
- Research by Funke and Cerfontain (1976) explored the photochemistry of cycloalkanecarbaldehydes, including cyclopropane-carbaldehyde, under specific conditions. This study aids in understanding the photochemical properties of these compounds, which could be relevant in photoreactive applications (Funke & Cerfontain, 1976).
Enantioselective Catalysis
- A study by Biswas et al. (2012) focused on the carbene catalyzed redox activation of aldehydes, including cyclopropanecarboxylic acid esters. This research has implications for the synthesis of enantioselectively catalyzed compounds, which is significant in medicinal and synthetic chemistry (Biswas et al., 2012).
Chemical Synthesis of Polysaccharides
- Okada et al. (1983) synthesized a new polysaccharide from a starting material that includes 3,4-dihydro-2 H-pyran-2-carbaldehyde (Acrolein dimer), related to the compound . This showcases the use of similar compounds in the synthesis of complex polysaccharides (Okada et al., 1983).
Safety And Hazards
Propriétés
IUPAC Name |
(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-4-5-3-6(5)7-9-1-2-10-7/h4-7H,1-3H2/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGQPMZSRRWOFF-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2CC2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)[C@@H]2C[C@H]2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

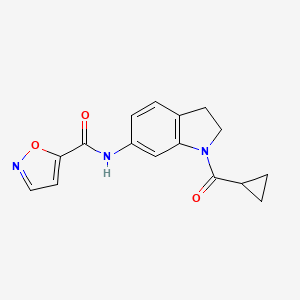
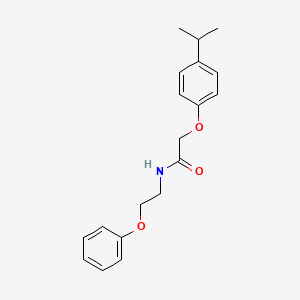
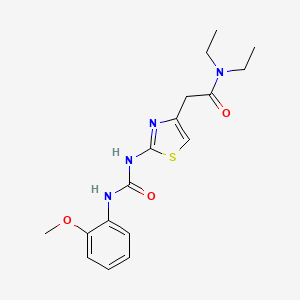
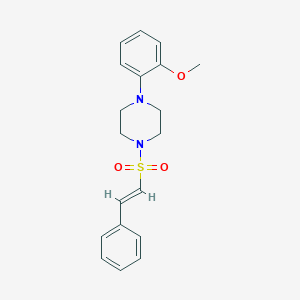
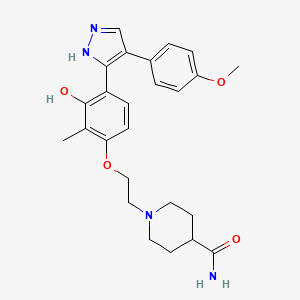
![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)


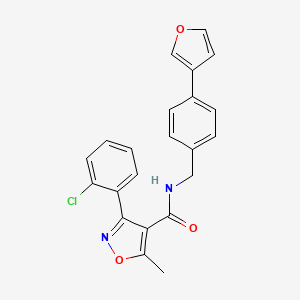
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2497307.png)
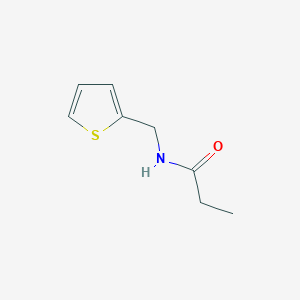
![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)

